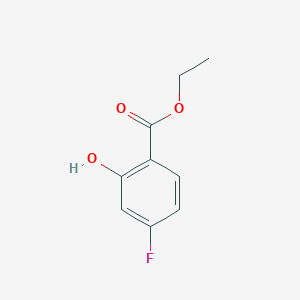

Ethyl 4-fluoro-2-hydroxybenzoate

Descripción general

Descripción

Ethyl 4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 2-hydroxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-2-hydroxybenzoic acid and ethanol in the presence of a strong base or acid.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the fluorine atom.

Ester Hydrolysis: 4-fluoro-2-hydroxybenzoic acid and ethanol.

Oxidation: 4-fluoro-2-oxobenzoate derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-fluoro-2-hydroxybenzoate has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including agrochemicals and dyes.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is employed in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mecanismo De Acción

The mechanism of action of ethyl 4-fluoro-2-hydroxybenzoate depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparación Con Compuestos Similares

Ethyl 4-fluoro-2-hydroxybenzoate can be compared with other similar compounds such as:

Ethyl 2-hydroxybenzoate (Ethyl Salicylate): Lacks the fluorine atom, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, leading to variations in reactivity and solubility.

4-Fluoro-2-hydroxybenzoic Acid: The non-esterified form, which has different solubility and reactivity profiles.

The uniqueness of this compound lies in the combination of the fluorine atom and the ethyl ester group, which imparts specific chemical and biological properties that are valuable in various applications.

Actividad Biológica

Ethyl 4-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and the implications of its activity based on diverse research findings.

This compound is characterized by the presence of a fluorine atom at the para position relative to the hydroxyl group on the benzene ring. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving appropriate precursors like 4-fluoro-2-hydroxybenzoic acid. The synthesis process typically involves:

- Protection of Hydroxyl Group : To prevent unwanted reactions during fluorination.

- Fluorination : Using reagents such as Selectfluor to introduce the fluorine atom.

- Esterification : Reacting with ethanol in the presence of acid catalysts to form the ethyl ester.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) for this compound against selected pathogens, demonstrating its potential as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models.

- Case Study: Inhibition of TNF-alpha Production

A study conducted on macrophage cell lines revealed that treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-alpha) production, suggesting its potential utility in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial metabolism.

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Cell Membrane Disruption : Interaction with lipid bilayers may compromise microbial cell integrity.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies have shown that it is rapidly absorbed after oral administration, with metabolites detectable in plasma and urine.

- Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 3 hours |

| Major Metabolites | Glucuronides |

This table outlines key pharmacokinetic parameters, highlighting the compound's favorable absorption characteristics.

Propiedades

IUPAC Name |

ethyl 4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJTQFUPJOBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625992 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-21-9 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.